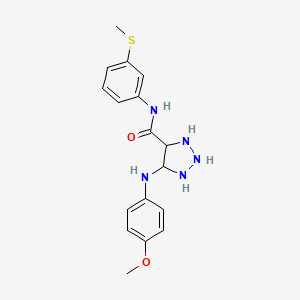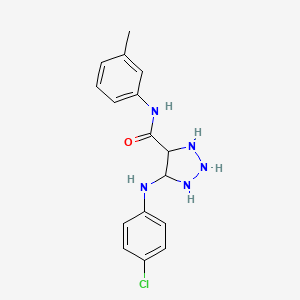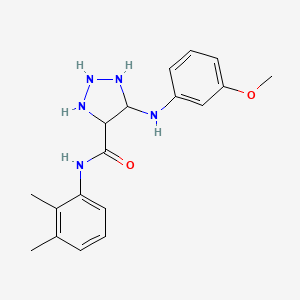
diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate is an organic compound that belongs to the class of diesters. It is characterized by the presence of an acetyloxy group and a bromine atom attached to a butanedioate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate typically involves multiple steps starting from diethyl L-tartrate. The process begins with the bromination of diethyl L-tartrate using hydrobromic acid in acetic acid to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate . This intermediate is then acetylated using acetyl chloride in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as azide, leading to the formation of azido derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The acetyloxy group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and acetyloxy group are key functional groups that participate in various chemical reactions. The compound can interact with molecular targets through substitution and addition reactions, leading to the formation of new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate: A precursor in the synthesis of diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate.
Diethyl (2S,3S)-2-azido-3-hydroxysuccinate: Formed by substitution of the bromine atom with an azide group.
Diethyl (2S,3S)-2,3-epoxysuccinate: An epoxide derivative formed through oxidation reactions.
Uniqueness
This compound is unique due to the presence of both an acetyloxy group and a bromine atom, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C10H15BrO6 |
|---|---|
Molekulargewicht |
311.13 g/mol |
IUPAC-Name |
diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate |
InChI |
InChI=1S/C10H15BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h7-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
WAEXOXZYBOQKKQ-JGVFFNPUSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]([C@@H](C(=O)OCC)Br)OC(=O)C |
Kanonische SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12342270.png)
![1-({4'-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B12342281.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B12342286.png)



![8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342300.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342307.png)



![2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12342324.png)
![6-benzyl-2-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342340.png)
